Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
CAS No.: 106246-33-7
Cat. No.: VC20739976
Molecular Formula: C21H28Cl2N2
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106246-33-7 |
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Molecular Formula | C21H28Cl2N2 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | 4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline |
Standard InChI | InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 |
Standard InChI Key | VIOMIGLBMQVNLY-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl |
Canonical SMILES | CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl |
Chemical Identity and Structure
Molecular Properties
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-], also known as 4,4'-Methylenebis(3-chloro-2,6-diethylaniline), possesses distinct molecular characteristics that define its chemical behavior and applications. The compound is identified by the CAS Registry Number 106246-33-7 and has been documented in chemical databases with specific molecular parameters .
Table 1: Molecular Properties of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-]
Property | Value |
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Molecular Formula | C21H28Cl2N2 |
Molecular Weight | 379.4 g/mol |
CAS Number | 106246-33-7 |
IUPAC Name | 4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline |
Standard InChIKey | VIOMIGLBMQVNLY-UHFFFAOYSA-N |
SMILES Notation | CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl |
Structural Characteristics
The compound features a distinctive molecular architecture with two aniline rings joined by a methylene bridge. Each aromatic ring contains an amino group, a chlorine atom at the 3-position, and two ethyl groups at the 2- and 6-positions . This specific substitution pattern contributes significantly to the compound's chemical reactivity and application profile.
The structural arrangement of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] can be visualized as having the following key features:
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Two aniline rings connected via a methylene (CH2) bridge
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Amino (NH2) groups at the 4-position of each ring
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Chlorine atoms at the 3-position of each ring
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Ethyl (CH2CH3) groups at both the 2- and 6-positions of each ring
This molecular configuration provides the compound with specific characteristics that make it suitable for various industrial applications, particularly in polymer chemistry.
Physical and Chemical Properties
Physical State and Appearance
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] typically appears as a dry powder, large crystals, or pellets, depending on the manufacturing process and intended application. The physical form can significantly influence the handling properties and processing requirements in industrial settings.
Chemical Reactivity
The amino groups serve as nucleophilic centers that can participate in various reactions, including:
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Addition reactions with carbonyl compounds
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Condensation reactions with carboxylic acids and derivatives
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Nucleophilic substitution reactions
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Formation of coordination complexes with metals
These reactive capabilities form the basis for the compound's utility in various synthetic applications, particularly in polymer chemistry.
Synthesis Methods
Industrial Synthesis Approaches
The synthesis of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] typically involves specific organic reaction sequences designed to construct the characteristic methylene-bridged structure with appropriate substitution patterns. One documented synthesis method involves:
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Initial preparation of 4,4-methylene bis(2,6-diethyl)aniline as a precursor
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Dissolution of the precursor (310 g) in acetic acid (1 kg)
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Controlled addition of acetic anhydride (535 g) with continuous stirring
This synthetic approach represents one of several methods that may be employed in industrial settings to produce the compound. The patent literature suggests that this methodology aims to address previous manufacturing challenges, including "high energy consumption, low production capacity, high corrosiveness" while achieving "high yield and purity" .
Applications in Industry
Polymer Chemistry Applications
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] finds significant use in polymer material synthesis. Based on its molecular structure and reactivity, it serves several important functions in polymer chemistry:
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Curing Agent: The compound functions as a curing agent for epoxy and polyurethane systems. This application is evidenced by market names like "Lonzacure M-CDEA" and "Luvocure MC-FP," which suggest its role in curing processes .
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Chain Extender: The difunctional nature of the molecule, with two reactive amino groups, makes it suitable as a chain extender in polymer synthesis.
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Cross-linking Agent: The compound can facilitate cross-linking between polymer chains, enhancing mechanical properties and thermal stability of the resulting materials.
Regulatory Status
International Notifications
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] has been notified to regulatory authorities in multiple jurisdictions:
These notifications indicate the compound's presence in international commerce and its recognition within chemical regulatory frameworks globally.
Regulatory Assessments
Synonyms and Identifiers
Common Synonyms
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] is known by several alternative names in scientific literature and commercial contexts:
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4,4'-Methylenebis(3-chloro-2,6-diethylaniline)
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Bis(4-amino-2-chloro-3,5-diethylphenyl)methane
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M-CDEA
Database Identifiers
The compound is cataloged in various chemical databases with specific identifiers that facilitate its unambiguous identification:
Mass Molarity Calculator
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